molecular formula C27H23NO5 B2872088 7-(4-ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866727-43-7

7-(4-ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2872088
CAS No.: 866727-43-7
M. Wt: 441.483
InChI Key: WNDOWROGJRPPMU-UHFFFAOYSA-N
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Description

This compound belongs to the [1,3]dioxolo[4,5-g]quinolin-8-one class, characterized by a fused tricyclic framework with a dioxolane ring and a quinolinone core. Key structural features include:

  • Position 7: A 4-ethylbenzoyl group, contributing to lipophilicity and steric bulk.
  • Position 5: A 3-methoxyphenylmethyl substituent, introducing electronic modulation via the methoxy group.
  • Molecular Formula: Likely C₂₆H₂₃NO₅ (estimated based on analogs), with a molecular weight ~437.5 g/mol.

Properties

IUPAC Name

7-(4-ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-3-17-7-9-19(10-8-17)26(29)22-15-28(14-18-5-4-6-20(11-18)31-2)23-13-25-24(32-16-33-25)12-21(23)27(22)30/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDOWROGJRPPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) logP Key Features
Target Compound 4-Ethylbenzoyl (7), 3-Methoxyphenylmethyl (5) C₂₆H₂₃NO₅* ~437.5 ~5.3 High lipophilicity; meta-methoxy enhances electronic delocalization
5-[(3-Fluorophenyl)Methyl]-7-(4-Methylbenzoyl) Analogue 4-Methylbenzoyl (7), 3-Fluorophenylmethyl (5) C₂₅H₁₈FNO₄ 415.42 4.86 Fluorine increases electronegativity but reduces lipophilicity vs. methoxy.
7-(Benzotriazolylcarbonyl)-5-Ethyl Derivative Benzotriazolylcarbonyl (7), Ethyl (5) C₁₉H₁₄N₄O₄ 362.34 ~3.8 Benzotriazole introduces hydrogen-bonding potential; lower molecular weight.
5-[(2-Methoxyphenyl)Methyl]-7-(4-Ethylbenzoyl) Isomer 4-Ethylbenzoyl (7), 2-Methoxyphenylmethyl (5) C₂₆H₂₃NO₅* ~437.5 ~5.1 Ortho-methoxy causes steric hindrance, reducing binding affinity.
8-Aryl-7,8-Dihydro Derivatives Variable Aryl (8) ~C₂₀H₁₇NO₄ ~335–375 3.5–4.5 Saturated C7-C8 bond reduces planarity, altering π-π stacking interactions.

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity : The target compound’s 4-ethylbenzoyl and 3-methoxyphenylmethyl groups result in higher logP (~5.3) compared to fluorinated (logP 4.86) or benzotriazole-containing analogs (logP ~3.8) .
  • Electronic Effects : The 3-methoxy group in the target compound enhances electron-donating capacity versus the electron-withdrawing fluorine in .
  • Steric Considerations : The 2-methoxyphenylmethyl isomer () may exhibit reduced bioavailability due to steric clashes in target binding .

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